molecular formula C23H21N3O B15165971 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-4-phenyl-2-(1-pyrrolidinyl)- CAS No. 488863-03-2

3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-4-phenyl-2-(1-pyrrolidinyl)-

Cat. No.: B15165971
CAS No.: 488863-03-2
M. Wt: 355.4 g/mol
InChI Key: VKAHHPLZSCGAHF-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-4-phenyl-2-(1-pyrrolidinyl)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinecarbonitrile core substituted with methoxyphenyl, phenyl, and pyrrolidinyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-4-phenyl-2-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinecarbonitrile Core: The initial step involves the formation of the pyridinecarbonitrile core through a reaction between a suitable pyridine derivative and a cyanating agent under controlled conditions.

    Substitution Reactions: Subsequent steps involve the introduction of methoxyphenyl, phenyl, and pyrrolidinyl groups through substitution reactions. These reactions are typically carried out using appropriate reagents such as aryl halides and amines in the presence of catalysts like palladium or copper.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-4-phenyl-2-(1-pyrrolidinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Aryl halides, amines, palladium or copper catalysts, inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-4-phenyl-2-(1-pyrrolidinyl)- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-4-phenyl-2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine

    Eticlopride: S-(−)-3-Chloro-5-ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide hydrochloride

    Methyllycaconitine: [1α,4(S),6β,14α,16β]-20-Ethyl-1,6,14,16-tetramethoxy-4-[[(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate salt

Uniqueness

3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-4-phenyl-2-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Unlike similar compounds, it may exhibit unique reactivity and biological activity, making it a valuable subject of study in various fields.

Properties

CAS No.

488863-03-2

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-4-phenyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C23H21N3O/c1-27-19-11-9-18(10-12-19)22-15-20(17-7-3-2-4-8-17)21(16-24)23(25-22)26-13-5-6-14-26/h2-4,7-12,15H,5-6,13-14H2,1H3

InChI Key

VKAHHPLZSCGAHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N4CCCC4

Origin of Product

United States

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